Product packaging for Isopropyl 3-(2-furanyl)acrylate(Cat. No.:CAS No. 72987-57-6)

Isopropyl 3-(2-furanyl)acrylate

Cat. No.: B8667200
CAS No.: 72987-57-6
M. Wt: 180.20 g/mol
InChI Key: ASFDSPFXJFSSEX-AATRIKPKSA-N
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Description

Contextualization of Isopropyl 3-(2-furanyl)acrylate within the Furanyl Acrylate (B77674) Class

This compound is a specific ester within the larger family of furanyl acrylates. Its structure consists of a furan (B31954) ring attached at the 2-position to an acrylic acid backbone, which is subsequently esterified with an isopropyl alcohol group. The precursor to this compound is 3-(2-furyl)acrylic acid, a derivative of furfural (B47365), which is a key platform chemical produced from biomass.

The general structure of a 3-(2-furanyl)acrylate ester allows for a wide variety of derivatives by changing the alcohol group used in esterification. This compound is distinguished by its isopropyl ester group, which influences its physical properties such as solubility, boiling point, and the characteristics of polymers derived from it.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 72987-57-6
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Estimated LogP 3.020

This data is compiled from chemical databases and estimations.

The synthesis of this compound is typically achieved through the esterification of 3-(2-furyl)acrylic acid with isopropyl alcohol. This reaction is a standard procedure in organic chemistry, often catalyzed by an acid. The versatility of this synthesis method allows for the preparation of a wide range of furanyl acrylate esters by simply varying the alcohol reactant.

Academic Significance and Research Relevance in Organic and Polymer Chemistry

The academic significance of furanyl acrylates, including the isopropyl ester, lies in their dual reactivity. The furan ring can participate in various organic reactions, such as cycloadditions, while the acrylate double bond is highly susceptible to polymerization. This makes them valuable building blocks for more complex molecules and functional polymers.

In organic synthesis, the furan moiety can be seen as a latent diene, ready to undergo Diels-Alder reactions to create intricate polycyclic structures. Furthermore, the electron-rich nature of the furan ring makes it a target for electrophilic substitution reactions, allowing for further functionalization.

In polymer chemistry, furanyl acrylates are explored as monomers for creating bio-based polymers. The polymerization of the acrylate group can proceed via various mechanisms, including free-radical polymerization, to yield long polymer chains. The presence of the furan ring in the resulting polymer imparts unique properties, such as the potential for cross-linking through the furan's own reactivity. Research into highly photosensitive furan acrylate derivatives has shown they can undergo solid-state photopolymerization, demonstrating their potential in creating materials that polymerize rapidly without the need for photoinitiators or solvents. rsc.org

Current Research Trajectories and Emerging Applications of Furanyl Acrylates

Current research is heavily focused on leveraging the renewable origin of furanyl acrylates to develop sustainable materials. One major trajectory is their use as reactive diluents in UV-curable coatings. These coatings are used in a wide range of applications, from protective finishes on furniture to inks and adhesives. The use of bio-based furanyl acrylates can reduce the environmental footprint of these products. Studies on furan-based di(meth)acrylates have shown that they can produce coatings with high hardness, good solvent resistance, and high glass transition temperatures.

Another emerging application is in the development of advanced polymers with novel functionalities. The furan group within a polymer chain can be utilized for reversible cross-linking through the Diels-Alder reaction, leading to self-healing materials or thermosets with tunable properties. Research has also explored the synthesis of bifunctional and trifunctional furan acrylate monomers for solid-state photopolymerization, which have applications in photosensitive materials. rsc.org These monomers have demonstrated high photosensitivity and can achieve high degrees of conversion, leading to polyesters with good thermal stability. rsc.org While specific research on the polymerization of this compound is not widely published, the broader research on related furanyl acrylates points towards its potential use in these innovative areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B8667200 Isopropyl 3-(2-furanyl)acrylate CAS No. 72987-57-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72987-57-6

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

propan-2-yl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C10H12O3/c1-8(2)13-10(11)6-5-9-4-3-7-12-9/h3-8H,1-2H3/b6-5+

InChI Key

ASFDSPFXJFSSEX-AATRIKPKSA-N

Isomeric SMILES

CC(C)OC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CC(C)OC(=O)C=CC1=CC=CO1

Origin of Product

United States

Advanced Reaction Mechanism Studies of Isopropyl 3 2 Furanyl Acrylate and Its Analogues

Mechanistic Investigations of Esterification Reactions

The synthesis of isopropyl 3-(2-furanyl)acrylate typically involves the esterification of 3-(2-furyl)acrylic acid with isopropanol (B130326). This reaction, often catalyzed by a strong acid, follows a well-established nucleophilic acyl substitution mechanism. The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. Subsequently, the hydroxyl group of isopropanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The reaction then proceeds through a series of proton transfer steps, culminating in the elimination of a water molecule and the deprotonation of the ester to yield the final product, this compound.

The efficiency of this process can be influenced by various factors, including the choice of catalyst, reaction temperature, and the removal of water to drive the equilibrium towards the product side. While specific kinetic data for the esterification of 3-(2-furyl)acrylic acid with isopropanol is not extensively documented in publicly available literature, analogous systems provide valuable insights. For instance, studies on the esterification of other carboxylic acids, such as acetic acid with isopropyl alcohol, have been modeled using various kinetic frameworks, including pseudo-homogeneous, Eley-Rideal, and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, with the LHHW model often providing an accurate description of the reaction kinetics over a solid acid catalyst. e3s-conferences.org

Furthermore, research on the synthesis of other furan-based esters, such as those derived from furan-2,5-dicarboxylic acid, highlights the use of various catalytic systems and conditions. acs.orggoogle.com For example, the esterification of 2,5-furandicarboxylic acid with alcohols can be achieved in a CO2-predominant atmosphere, which acts as an in-situ acid catalyst. google.com Transesterification is another viable route for the synthesis of this compound, where a different ester of 3-(2-furyl)acrylic acid, such as the methyl or ethyl ester, is reacted with isopropanol in the presence of an acid or base catalyst. masterorganicchemistry.comgoogle.com The mechanism of acid-catalyzed transesterification is similar to that of direct esterification, involving protonation, nucleophilic attack, and elimination steps. masterorganicchemistry.com

A study on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives involved the esterification of the corresponding acids, demonstrating the feasibility of such reactions on structurally similar molecules. nih.gov The synthesis of various esters of furan (B31954) carboxylic acids has also been reported, indicating a broad scope for these types of transformations. researchgate.netresearchgate.net

Analysis of Unsaturated Carbonyl Reactivity in Acrylates

The acrylate (B77674) functionality in this compound imparts the ability to undergo polymerization through its carbon-carbon double bond. The reactivity of this unsaturated carbonyl system has been extensively studied, particularly in the context of free radical, anionic, and photopolymerization.

Free Radical Polymerization Initiation Mechanisms (e.g., Mayo, Flory)

Free radical polymerization is a common method for polymerizing acrylate monomers. The process is initiated by the decomposition of an initiator molecule to form free radicals. These radicals then add to the double bond of the acrylate monomer, initiating a polymer chain. The chain propagates by the sequential addition of more monomer units.

The molecular weight distribution of the resulting polymer can often be described by the Flory-Schulz distribution , a probability distribution that describes the relative ratios of polymers of different lengths in certain types of polymerization. google.comcapes.gov.brorganic-chemistry.org This distribution assumes that the reactivity of the growing chain end is independent of its length and that termination occurs randomly. capes.gov.brorganic-chemistry.org The Flory-Schulz distribution is considered the most probable distribution for ideal step-growth polymerization and for free-radical polymerization where termination is by disproportionation. capes.gov.brorganic-chemistry.org

The kinetics of free-radical polymerization are complex and can be influenced by factors such as monomer concentration, initiator concentration, and temperature. sci-hub.sechemra.com At high conversions, diffusion-controlled termination can lead to an increase in the radical concentration and an acceleration of the polymerization rate, a phenomenon known as autoacceleration or the gel effect. google.com

Anionic Polymerization Mechanism Studies

Anionic polymerization offers a pathway to produce polymers with well-defined structures and narrow molecular weight distributions, often referred to as living polymerization. This method is suitable for vinyl monomers with electron-withdrawing groups, such as acrylates. The initiation involves a nucleophilic attack on the double bond of the monomer by an anionic initiator.

However, the anionic polymerization of acrylate esters is complicated by side reactions due to the presence of the ester group. The propagating enolate active center can react with the carbonyl group of another monomer molecule or undergo intramolecular cyclization (backbiting). These side reactions can be mitigated by using bulky initiators, low temperatures, and specific ligands to stabilize the active centers. The active center in acrylate polymerization is an alkali metal ester enolate, and model studies of these compounds have been crucial in understanding the polymerization process.

Photopolymerization Kinetics and Mechanisms

Photopolymerization, or UV curing, is a process where light is used to initiate polymerization. This technique is widely used in coatings, adhesives, and 3D printing. masterorganicchemistry.comgoogle.comresearchgate.net For acrylates, a photoinitiator is added to the monomer formulation. Upon exposure to UV light, the photoinitiator generates free radicals that initiate the polymerization of the acrylate double bonds. masterorganicchemistry.comresearchgate.net

The kinetics of photopolymerization can be studied using techniques such as photo-differential scanning calorimetry (photo-DSC), which measures the heat flow during the reaction. masterorganicchemistry.comgoogle.com The rate of polymerization and the final conversion are dependent on factors like light intensity, photoinitiator concentration, and the functionality of the monomer. masterorganicchemistry.comgoogle.com For many acrylate monomers, the kinetics of heat flow can be described as an autoaccelerated reaction. masterorganicchemistry.com The curing process often follows a two-exponential law, reflecting the complex changes in viscosity and mobility as the liquid monomer is converted into a solid polymer. masterorganicchemistry.comresearchgate.net

Cycloaddition Reactions of the Furanyl Moiety

The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful tool for the synthesis of complex cyclic structures.

Diels-Alder Reaction Mechanisms (Concerted vs. Stepwise)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. Furan and its derivatives are known to participate in these reactions. A key area of mechanistic investigation is whether the reaction proceeds through a concerted, single-step mechanism or a stepwise mechanism involving a discrete intermediate.

For many Diels-Alder reactions involving furan, a concerted, albeit often asynchronous, pathway is proposed. google.comresearchgate.net However, the mechanism can be influenced by the nature of the reactants and reaction conditions. google.com Theoretical and experimental studies on the reaction of furans with dienophiles like methyl 3-nitroacrylate (B1257834) have shown that the initial cycloaddition to form the Diels-Alder adduct occurs via a concerted mechanism. nih.govresearchgate.net Interestingly, these adducts can then undergo a retro-Diels-Alder reaction followed by a Michael addition, which proceeds through a stepwise mechanism. nih.govresearchgate.net

The aromatic character of the furan ring introduces a thermodynamic penalty for its participation in the Diels-Alder reaction, making the reaction often reversible and less exothermic compared to reactions with non-aromatic dienes like cyclopentadiene. google.com The stereoselectivity (endo vs. exo) and regioselectivity of the Diels-Alder reaction of furans are also subjects of detailed mechanistic studies, often employing computational methods to analyze the transition states. researchgate.net In some cases, mechanical forces have been shown to switch the mechanism of the retro-Diels-Alder reaction of furan-maleimide adducts from concerted to sequential. e3s-conferences.org

[2+2] Photocycloaddition Dimerization Pathways

The photochemical behavior of 3-(2-furyl)acrylates is characterized by [2+2] photocycloaddition reactions, leading to the formation of cyclobutane (B1203170) dimers. These reactions are of interest for the synthesis of complex cyclobutane-containing structures, which can be challenging to produce via other synthetic routes. semanticscholar.orgdnu.dp.ua The dimerization is typically induced by UV irradiation, often in the presence of a photosensitizer.

Detailed studies on methyl 3-(2-furyl)acrylate, a close analogue of the isopropyl ester, reveal that irradiation in the presence of benzophenone (B1666685) as a photosensitizer yields a mixture of dimers with high regioselectivity and good stereoselectivity. researchgate.netnih.govresearchgate.net The reaction proceeds through the formation of a triplet excited state of the acrylate, which then reacts with a ground-state molecule. semanticscholar.orgnih.gov Density Functional Theory (DFT) studies have been instrumental in elucidating the reaction mechanism, showing that the interaction between the frontier orbitals of the triplet state and the ground state dictates the high regioselectivity observed. semanticscholar.orgnih.gov

The major products formed are the t-3, t-4- and c-3,c-4-dimethyl 3,4-di-(2-furyl)cyclobutane-r-1, c-2-dicarboxylates. rsc.org The precursor to the main product has been identified as the triplet biradical with the lowest energy. semanticscholar.orgnih.gov The stereoselectivity of the reaction is influenced by the relative stability of the possible triplet biradical intermediates. dnu.dp.ua The presence of substituents on the furan ring or the double bond can significantly impact the reactivity, with a methyl group on the furan ring depressing the reactivity of the double bond. rsc.org

ReactantConditionsMajor ProductsOverall YieldReference
Methyl 3-(2-furyl)acrylateIrradiation, benzophenonet-3, t-4- and c-3,c-4-dimethyl 3,4-di-(2-furyl)cyclobutane-r-1, c-2-dicarboxylates (2:1 ratio)90% rsc.org
3-(2-Furyl)acrylic acidIrradiation, benzophenoneDimeric cyclobutane derivativesHigh researchgate.net
Methyl 3-(5-methyl-2-furyl)acrylateIrradiation, benzophenoneDimeric cyclobutane derivatives27% rsc.org

Electrophilic and Nucleophilic Substitution Pathways on the Furan Ring

The furan ring in this compound is susceptible to both electrophilic and nucleophilic attack, with the outcome being highly dependent on the reaction conditions and the nature of the attacking species.

Electrophilic Substitution: Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, primarily at the C5 position (the position adjacent to the oxygen atom and furthest from the acrylate substituent). chemicalbook.com The acrylate group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack, but the substitution still preferentially occurs at the C5 position. For instance, the acetylation of ethyl 3-(2-furyl)acrylate with acetic anhydride (B1165640) in the presence of magnesium perchlorate (B79767) yields the corresponding 5-acetyl derivative as the major product. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution on the furan ring is less common and typically requires the presence of a good leaving group and strong activation by electron-withdrawing substituents. thieme-connect.de In derivatives of 3-(2-furyl)acrylonitrile, where a bromo group is present at the C5 position, nucleophilic substitution with amines has been observed. chemicalpapers.com The rate of these reactions is influenced by the nucleophilicity of the amine and the nature of the electron-withdrawing group on the side chain. chempap.org

ReactantReagentProductReaction TypeReference
Ethyl 3-(2-furyl)acrylateAcetic anhydride, Mg(ClO4)2Ethyl 5-acetyl-3-(2-furyl)acrylateElectrophilic Substitution researchgate.net
2-Cyano-3-(5-bromo-2-furyl)acrylonitrile4-Aminopyridine2-Cyano-3-(5-(pyridin-4-ylamino)-2-furyl)acrylonitrileNucleophilic Substitution chemicalpapers.com

Catalytic Hydrogenation Mechanisms

The catalytic hydrogenation of this compound can proceed through several pathways, involving the reduction of the carbon-carbon double bond, the ester group, and the furan ring. Studies on the hydrogenation of the structurally similar 3-(2-furyl)acrolein (B1300914) over a ruthenium catalyst have revealed a stepwise reduction process. researchgate.net

The reaction is proposed to occur in three consecutive steps:

Hydrogenation of the aldehyde group to an alcohol.

Reduction of the carbon-carbon double bond.

Hydrogenation of the furan ring to a tetrahydrofuran (B95107) ring.

Extrapolating from this, the hydrogenation of this compound would likely first involve the reduction of the C=C double bond to yield isopropyl 3-(2-furyl)propanoate. Subsequent, more forcing conditions would be required for the hydrogenation of the furan ring to the corresponding tetrahydrofuran derivative. The ester group is generally more resistant to hydrogenation under these conditions.

SubstrateCatalystKey Intermediates/ProductsPathwayReference
3-(2-Furyl)acroleinRuthenium nanoparticles3-(2-Furyl)propanal, 3-(2-Furyl)propan-1-ol, 3-(Tetrahydrofuryl)propan-1-olStepwise reduction of aldehyde, C=C bond, and furan ring researchgate.net

Ring-Opening Reactions and Derivatization

The furan ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids. The polymerization of furfuryl alcohol, for example, is known to be accompanied by acid-catalyzed ring-opening, leading to the formation of levulinic acid and other carbonyl-containing species. nih.govresearchgate.net The presence of water can promote these ring-opening reactions. researchgate.net For this compound, treatment with strong acids could potentially lead to the opening of the furan ring to form linear dicarbonyl compounds.

Derivatization of this compound can also be achieved without ring-opening. As mentioned in section 3.4, electrophilic substitution at the C5 position provides a route to a variety of 5-substituted derivatives. researchgate.net Furthermore, the double bond can undergo various addition reactions. For example, the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a superacid like triflic acid leads to hydroarylation of the carbon-carbon double bond. nih.gov

ReactantConditionsProduct TypeReaction TypeReference
Furfuryl alcoholAcidic initiator, waterPoly(furfuryl alcohol) with opened-ring structures (ketones, esters)Ring-opening polymerization nih.govresearchgate.net
3-(Furan-2-yl)propenoic acid estersArenes, TfOH3-Aryl-3-(furan-2-yl)propanoic acid estersHydroarylation nih.gov
Ethyl 3-(2-furyl)acrylateAcetic anhydride, Mg(ClO4)2Ethyl 5-acetyl-3-(2-furyl)acrylateDerivatization via electrophilic substitution researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed picture of the electronic structure and reactivity of Isopropyl 3-(2-furanyl)acrylate. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock are instrumental in these explorations.

While much of the detailed computational research has been conducted on the closely related methyl 3-(2-furyl)acrylate, the findings provide a strong foundation for understanding the isopropyl ester. The fundamental electronic structure of the furan (B31954) acrylate (B77674) system is expected to be similar, with the isopropyl group primarily introducing steric and minor electronic effects.

Frontier molecular orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine how a molecule will interact with other species.

A significant area of study for furan acrylates is their photochemical dimerization. DFT studies on methyl 3-(2-furyl)acrylate have shown that the reaction proceeds through a triplet state, which can be populated by a photosensitizer like benzophenone (B1666685). researchgate.net The interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet state and the HOMO of a ground-state molecule governs the high regioselectivity observed in the dimerization process. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. xjtlu.edu.cn

Table 1: Frontier Molecular Orbital Energies and Properties of Related Furan Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Calculation Method
Methyl 3-(2-furyl)acrylate (Triplet State)--39.33 kcal·mol⁻¹ (T1 state energy)TD-DFT
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106DFT/B3LYP/6-31G(d,p)
3-(2-furyl)-1H-pyrazole-5-carboxylic acid--4.458DFT/B3LYP/6-31G(d)

Note: Data for this compound is not directly available in the searched literature. The table presents data for closely related compounds to provide context.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. xjtlu.edu.cnresearchgate.net The MEP surface displays the electrostatic potential, with different colors representing regions of varying electron density. Typically, red areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient) and are prone to nucleophilic attack. researchgate.net

Studies on similar furan-containing molecules have utilized MEP maps to identify reactive centers. xjtlu.edu.cn For instance, in 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the MEP map revealed the distribution of charge and potential reactive sites. xjtlu.edu.cn

The first ionization potential, the energy required to remove an electron from a molecule, is a fundamental property related to its reactivity. It can be estimated from the energy of the HOMO. mdpi.com Similarly, electron affinity is related to the energy of the LUMO. mdpi.com These parameters are crucial for understanding a molecule's behavior in redox reactions.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is an important factor in intermolecular interactions. Computational methods, including DFT, can be used to calculate the polarizability of molecules. dntb.gov.ua While specific values for this compound were not found, studies on furan and its derivatives provide insights into how structural modifications affect these properties. dntb.gov.ua

Table 2: Calculated Reactivity Descriptors for a Related Compound

ParameterValue
Ionization Potential (IP)6.270 eV
Electron Affinity (A)2.201 eV
Electronegativity (χ)4.236 eV
Chemical Hardness (η)2.035 eV
Chemical Softness (S)0.246 eV

Note: Data is for (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol and is provided for illustrative purposes of the types of parameters calculated. scienceopen.com

Understanding the mechanism of a chemical reaction requires the characterization of its transition states and the calculation of the associated activation energies. DFT calculations have been instrumental in elucidating the photochemical dimerization of methyl 3-(2-furyl)acrylate. researchgate.net

The study calculated the energies of all possible triplet biradical intermediates, which are key transition states in the reaction. The results showed that the precursor to the major product was the triplet biradical with the lowest energy. researchgate.net This demonstrates the power of computational chemistry in explaining the observed stereoselectivity of a reaction. The energy barriers for the formation of different cyclobutane (B1203170) derivatives were also calculated, providing a quantitative measure of the reaction pathways. researchgate.net

Table 3: Calculated Relative Energies of Biradical Intermediates in the Photodimerization of Methyl 3-(2-furyl)acrylate

Biradical IntermediateRelative Energy (kcal·mol⁻¹) (DFT/B3LYP/6-31G+(d,p))
trans Biradicals
Head-to-Head0.00
Head-to-Tail3.73
cis Biradicals
Head-to-Head8.26
Head-to-Tail8.34

Source: Adapted from D'Auria, M. (2014). researchgate.net

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical and chemical properties. Quantum chemical methods like Hartree-Fock and DFT are widely used to perform conformational analysis, determining the relative energies of different spatial arrangements of atoms. xjtlu.edu.cnmdpi.com

For esters, the rotation around the C-O single bond is a key conformational feature. imperial.ac.uk In a study of methyl (E)-3-(2-formylphenoxy)acrylate, a related compound, the methyl acrylate substituent was found to adopt an extended E conformation. researchgate.net DFT analysis of the ester group in other complex molecules has provided insights into the dynamic behavior and sterically restricted bond rotations. mdpi.com While a specific conformational analysis of this compound was not found, these methods would be essential to understand the preferred spatial arrangement of the furan ring, the acrylate group, and the isopropyl ester.

Advanced Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, advanced molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a dynamic view of molecular systems. These methods simulate the movement of atoms and molecules over time, offering insights into processes like polymerization, material properties, and interactions with other molecules.

Reactive molecular dynamics simulations have been developed to study the pyrolysis of furan resins, which are polymers derived from furan-containing monomers. psu.edudpi-proceedings.com These simulations can predict the evolution of molecular structure and properties during complex chemical transformations. psu.edu MD simulations have also been employed to investigate the polymerization of acrylate-based materials, helping to understand the kinetics and network structure of the resulting polymers. researchgate.net

While no specific MD simulations of this compound were found in the searched literature, these techniques hold great promise for studying its polymerization behavior and the properties of the resulting polymers. Such simulations could provide valuable information for the development of new materials based on this furan derivative.

Theoretical Predictions of Reaction Selectivity and Pathway Optimization

Theoretical predictions of reaction selectivity for a monomer like this compound would involve computational modeling to understand how the molecule behaves in different chemical reactions. The furan ring and the acrylate group present multiple reactive sites, and quantum chemical calculations can help determine which sites are more likely to react under specific conditions.

For instance, in addition or substitution reactions, theoretical calculations can predict whether a reactant will preferentially attack the furan ring or the carbon-carbon double bond of the acrylate moiety. This is achieved by calculating the electron density and electrostatic potential at different points on the molecule. Regions with higher electron density are typically more susceptible to electrophilic attack, while regions with lower electron density are more prone to nucleophilic attack.

Furthermore, computational methods are invaluable for optimizing reaction pathways. By modeling the transition states and intermediates of potential reaction mechanisms, chemists can determine the activation energies for each step. The reaction pathway with the lowest activation energy barrier is generally the most favorable. This allows for the in silico screening of various catalysts, solvents, and reaction conditions to identify the most efficient route to a desired product, minimizing byproducts and energy consumption.

Table 1: Theoretical Approaches to Reaction Selectivity and Pathway Optimization

Computational MethodApplication in Studying this compoundExpected Insights
Density Functional Theory (DFT)Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential.Identification of reactive sites, prediction of regioselectivity and stereoselectivity.
Ab initio methodsHigh-accuracy calculation of reaction energies and transition state geometries.Determination of the most energetically favorable reaction pathways.
Molecular Dynamics (MD)Simulation of molecular motion and interactions over time, including solvent effects.Understanding the influence of the reaction environment on selectivity and reaction rates.

Quantum Chemical Studies on Active Centers in Polymerization

In the context of polymerization, quantum chemical studies are crucial for understanding the nature of the active centers, which are the growing ends of the polymer chain. For this compound, this would typically involve a radical or ionic species, depending on the polymerization method (e.g., free-radical, anionic, or cationic polymerization).

Quantum chemical calculations can provide detailed information about the geometry and electronic structure of these active centers. This includes the distribution of spin density in a radical polymerization or the charge distribution in an ionic polymerization. This information is key to predicting the stereochemistry of the resulting polymer (e.g., isotactic, syndiotactic, or atactic).

Moreover, these studies can elucidate the kinetics of the polymerization process by calculating the activation barriers for the propagation, termination, and chain transfer steps. By understanding how the structure of the monomer and the active center influences these reaction rates, it is possible to tailor the polymerization conditions to control the molecular weight and architecture of the final polymer.

Table 2: Focus of Quantum Chemical Studies in the Polymerization of Furan-Containing Acrylates

Area of InvestigationKey Parameters CalculatedSignificance for Polymer Properties
Propagation Kinetics Activation energy of monomer addition.Determines the rate of polymer chain growth.
Stereoselectivity Energy differences between different stereoisomeric transition states.Influences the tacticity and consequently the physical properties (e.g., crystallinity, melting point) of the polymer.
Chain Transfer Reactions Activation barriers for hydrogen abstraction from the monomer, solvent, or chain transfer agents.Affects the average molecular weight and molecular weight distribution of the polymer.
Reactivity of the Furan Ring Potential for side reactions involving the furan ring at the active center.Can lead to branching or cross-linking, impacting the polymer's mechanical and thermal properties.

Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Isopropyl 3-(2-furanyl)acrylate, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary techniques used to confirm the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and integration values, the precise arrangement of atoms can be determined.

In the ¹H NMR spectrum of this compound, the protons of the furan (B31954) ring, the vinyl group, and the isopropyl ester moiety would exhibit characteristic signals. The furan protons typically appear in the aromatic region, while the vinylic protons are observed as doublets due to their coupling. The methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which would present as a doublet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is typically found in the downfield region (around 165-175 ppm). The carbons of the furan ring and the vinylic carbons also have characteristic chemical shifts. chemicalbook.com For instance, in the related compound 3-(2-furyl)acrylic acid, the carbon atoms of the furan ring and the acrylic acid moiety show specific resonances that are instrumental in its identification. chemicalbook.com Similarly, the isopropyl group's carbons would have distinct signals. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Furan-H 6.4 - 7.5 m
Vinylic-H (α) ~6.2 d
Vinylic-H (β) ~7.4 d
Isopropyl-CH ~5.0 sept
Isopropyl-CH₃ ~1.2 d

d: doublet, sept: septet, m: multiplet. Data inferred from similar structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester) ~166
Furan-C 110 - 150
Vinylic-C 115 - 140
Isopropyl-CH ~68
Isopropyl-CH₃ ~22

Data inferred from similar structures like 3-(2-furyl)acrylic acid and isopropyl acrylate (B77674). chemicalbook.comchemicalbook.com

While ¹H and ¹³C NMR confirm the connectivity of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are required to determine its stereochemistry, specifically the configuration (E or Z) of the double bond. These experiments detect through-space interactions between protons that are in close proximity.

For this compound, a NOESY experiment would show a cross-peak between the vinylic proton adjacent to the furan ring and the nearest furan proton if they are on the same side of the double bond, which helps in assigning the E/Z isomerism. This type of analysis is crucial for understanding the three-dimensional structure of the molecule, which can influence its properties and reactivity.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band around 1700-1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. spectroscopyonline.comresearchgate.net The C=C stretching of the acrylate moiety typically appears around 1630-1640 cm⁻¹. The C-O-C stretching vibrations of the ester and the furan ring are expected in the 1100-1300 cm⁻¹ region. spectroscopyonline.com Additionally, characteristic peaks for the furan ring and C-H bonds would also be present. researchgate.netamazonaws.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
C=O (Ester) ~1715 Strong, Stretching
C=C (Alkene) ~1635 Medium, Stretching
C-O-C (Ester) 1100-1300 Strong, Stretching
=C-H (Alkene/Furan) ~3100 Medium, Stretching
C-H (Alkyl) 2850-3000 Medium, Stretching

Data inferred from characteristic group frequencies for acrylates and furans. spectroscopyonline.comresearchgate.net

Mass Spectrometry: ESI/LC-MS and HRMS for Purity and Identity Confirmation

Mass spectrometry is a vital technique for confirming the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for purity assessment.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound, typically forming protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. nih.govacgpubs.org For this compound (C₁₀H₁₂O₃, MW = 180.20 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at m/z 181.08 (for [M+H]⁺) or m/z 203.06 (for [M+Na]⁺). acgpubs.orgchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The exact mass of the [M+H]⁺ ion can distinguish this compound from other compounds with the same nominal mass but different elemental formulas, thus providing unambiguous identification. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns, which can yield further structural information. For instance, the fragmentation of the related compound propyl 3-(2-furyl)acrylate shows characteristic losses corresponding to the ester and furan moieties. massbank.eu

Chromatographic Method Development and Validation

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. A common approach involves reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.com

A typical HPLC method for this compound might use a C18 column with a gradient elution of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. sielc.com Detection is usually performed with a UV-Vis detector, set to a wavelength where the furan-acrylate chromophore has strong absorbance. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but uses columns with smaller particles and higher pressures, resulting in faster analysis times and improved resolution. sielc.com This can be particularly advantageous for high-throughput screening or quality control applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in chemical substances. thermofisher.com In the context of this compound, GC-MS is essential for creating a detailed impurity profile, which is a mandatory step in the manufacturing of pharmaceutical ingredients and other regulated materials. thermofisher.com

The process involves introducing the sample into a gas chromatograph, where it is vaporized and separated into its individual components based on their different affinities for a stationary phase. These separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This "fingerprint" allows for confident structural elucidation. thermofisher.com

Potential impurities in a batch of this compound could include residual starting materials, such as 2-furaldehyde and isopropyl alcohol, or by-products from the synthesis process. High-resolution mass spectrometry coupled with GC can achieve sub-ppm mass accuracy, allowing for the clear assignment of elemental compositions for unknown impurities. thermofisher.com

Method Validation Parameters (e.g., Linearity, Sensitivity, Accuracy, Robustness)

For any quantitative analytical method, including those for this compound, validation is required to ensure the results are reliable, reproducible, and fit for purpose. elementlabsolutions.comcertified-laboratories.com The International Council for Harmonisation (ICH) provides guidelines for this process, focusing on several key performance characteristics. gmpinsiders.comich.org

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. gmpinsiders.com It is typically evaluated by analyzing a minimum of five concentrations and using statistical methods like least squares regression to assess the relationship. gmpinsiders.com For an assay of a drug substance, this range is often 80% to 120% of the test concentration. youtube.com

Sensitivity: This relates to the ability of the method to detect and quantify low levels of the analyte. It is defined by the Detection Limit (DL) and the Quantitation Limit (QL). The DL is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy, often determined where the signal-to-noise ratio is 3:1. ich.org The QL is the lowest amount that can be quantitatively determined with suitable precision and accuracy. youtube.com

Accuracy: Accuracy expresses the closeness of the results obtained by the method to the true value. elementlabsolutions.com It is assessed by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked sample) and is reported as percent recovery. certified-laboratories.comich.org The ICH recommends assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range. ich.orgyoutube.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. elementlabsolutions.comich.org For a GC method, these variations might include changes in column temperature, flow rate, or mobile phase composition. youtube.com

The table below summarizes these key validation parameters as defined by the ICH Q2(R1) guideline.

ParameterDefinitionTypical Assessment
Accuracy The closeness of agreement between the value found and an accepted reference value. elementlabsolutions.comAnalysis of samples with known concentrations (e.g., spiked matrix); reported as percent recovery. ich.org
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. gmpinsiders.comAnalysis of a series of dilutions (min. 5); evaluation via linear regression (R²). gmpinsiders.com
Sensitivity (LOD/LOQ) The lowest concentration of analyte that can be reliably detected (LOD) or quantified (LOQ) with acceptable precision and accuracy. youtube.comTypically determined by signal-to-noise ratio (3:1 for LOD) or standard deviation of the response and the slope. ich.org
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. ich.orgDeliberately varying parameters like temperature, pH, and mobile phase composition and observing the effect on results. youtube.com

Crystallographic Analysis: X-ray Diffraction and Supramolecular Interactions

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in a solid state, which is fundamental to understanding a compound's physical and chemical properties.

Single Crystal X-ray Diffraction for Solid-State Structures

While SC-XRD is a powerful tool, its application to this compound has not been reported in the reviewed literature. A successful analysis would yield a crystallographic information file (CIF) containing all the structural data. An example of the type of data obtained from such an analysis is presented in the hypothetical table below.

This table is for illustrative purposes only and does not represent actual data for this compound.

Parameter Example Value
Chemical Formula C₁₀H₁₂O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
β (°) 95.12
Volume (ų) 1027.4

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. units.it Unlike SC-XRD, which requires a single perfect crystal, PXRD is performed on a polycrystalline powder. units.it The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample. usp.org It is characterized by a series of peaks at specific diffraction angles (2θ), with the position and intensity of the peaks being characteristic of a specific crystal structure. usp.org

PXRD is a crucial tool for identifying different crystalline forms (polymorphs), which can have different physical properties. It can also be used to assess the degree of crystallinity in a sample and to detect the presence of crystalline impurities. usp.orgdrawellanalytical.com No PXRD patterns for this compound have been published in the available literature.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice, derived from the data obtained in a single crystal X-ray diffraction experiment. scirp.orgnih.gov The Hirshfeld surface is generated around a molecule in the crystal, and the surface is colored according to various properties, such as d_norm, which highlights intermolecular contacts shorter than van der Waals radii in red. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimental results are then compared to the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₀H₁₂O₃, the theoretical elemental composition can be calculated as follows.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01110120.1166.65%
HydrogenH1.0081212.0966.71%
OxygenO15.999347.99726.64%
Total 180.20 100.00%

Experimental verification of these values for a synthesized batch of this compound would provide strong evidence of its identity and purity.

Polymer Science and Materials Applications

Homopolymerization Studies

Homopolymerization of monomers like Isopropyl 3-(2-furanyl)acrylate is crucial for understanding the fundamental properties of the resulting polymer, including its thermal stability, solubility, and mechanical characteristics. Studies on analogous furan-containing methacrylates provide valuable precedents.

While direct studies on this compound are not extensively documented, research on the free radical polymerization of furfuryl methacrylate (B99206) (FMA) offers significant insights. Early studies noted that the bulk free radical polymerization of furfuryl esters of acrylic and methacrylic acids, using initiators like 2,2'-azobisisobutyronitrile (AIBN), often leads to the formation of insoluble, cross-linked polymers. kpi.ua This is attributed to side reactions involving the furan (B31954) ring.

However, subsequent research demonstrated that conducting the polymerization in a solution, for instance using N,N-dimethylformamide as a solvent, can yield soluble polymers by minimizing cross-linking side reactions. kpi.ua This suggests that the polymerization of this compound could likely be controlled to produce soluble, linear polymers by carefully selecting the reaction medium and conditions. Conventional radical polymerization of FMA has been reported to lead to excessive gel formation, which can be a limiting factor for some applications. researchgate.net

Table 1: Polymerization Data for Related Furan-Containing Monomers

Monomer Polymerization Method Initiator Solvent Outcome
Furfuryl Methacrylate (FMA) Free Radical (Bulk) Free Radical Catalysts None Insoluble, cross-linked polymer kpi.ua
Furfuryl Methacrylate (FMA) Free Radical (Solution) AIBN N,N-dimethylformamide Soluble polymer kpi.ua
Furfuryl Acrylate (B77674) (FA) Free Radical - - Formation of cross-linked polymers reported kpi.ua

This table presents findings from studies on furan-containing monomers structurally similar to this compound to infer potential polymerization behavior.

The anionic polymerization of acrylate esters is known to be complex due to side reactions, such as the nucleophilic attack of the initiator or propagating chain end on the ester's carbonyl group. cmu.edu These side reactions can terminate the polymerization and broaden the molecular weight distribution of the resulting polymer.

To achieve a controlled, or "living," anionic polymerization of acrylates, specific strategies are often employed. These can include the use of bulky counterions or the addition of ligands that stabilize the active center. cmu.edu For furan-containing monomers, the synthesis of cross-linkable random copolyethers of propylene (B89431) oxide and furfuryl glycidyl (B131873) ether has been successfully achieved using an activated anionic ring-opening polymerization methodology. rsc.org This controlled process utilized a combination of tetraoctylammonium bromide and triisobutylaluminum. rsc.org This suggests that with the appropriate choice of initiator and reaction additives, a controlled anionic polymerization of this compound could be feasible, enabling the synthesis of polymers with well-defined structures and narrow molecular weight distributions.

The kinetics of polymerization are critical for controlling the reaction and tailoring the final material properties. Studies on other acrylate systems show that thermal and photochemical initiation can be combined in dual-cure processes. rsc.orgresearchgate.net In such systems, a photoinitiator can be used to start the reaction, which is then sustained and completed by a thermal initiator, allowing for the curing of thick materials. rsc.org

Furan acrylate derivatives have demonstrated high photosensitivity. rsc.org Research on diethylene glycol difuran acrylate (DEFA) and trimethylolpropane (B17298) trifuran acrylate (TMFA) showed they undergo rapid solid-state photopolymerization without the need for a photoinitiator, achieving high double bond conversion in under a minute. rsc.org This high reactivity is attributed to the strong UV absorption properties of the furan moiety. rsc.org Furthermore, studies on trans-3-(2-furyl)acrylic acid have shown it undergoes [2+2] photocycloaddition dimerization under UV irradiation, a competing reaction to polymerization. und.edu The kinetics of such processes are influenced by factors like UV intensity and the presence of sensitizers. rsc.orgradtech.org It is plausible that this compound would also exhibit high photoreactivity, with kinetics that could be modulated by light intensity and temperature for applications in coatings, inks, and additive manufacturing.

Table 2: Photopolymerization Kinetic Data for Furan Acrylate Derivatives

Monomer Max. Polymerization Rate (Rp) Time Max. Double Bond Conversion (DBC) Conditions
Diethylene glycol difuran acrylate (DEFA) 54 s 88% Solid-state, no photoinitiator rsc.org
Trimethylolpropane trifuran acrylate (TMFA) 35 s 78% Solid-state, no photoinitiator rsc.org

This table highlights the high photosensitivity of furan acrylate derivatives, suggesting similar potential for this compound.

Copolymerization with Co-Monomers

Copolymerization allows for the modification of polymer properties by incorporating two or more different monomeric units into the same polymer chain. This is a powerful strategy for creating materials with tailored characteristics.

Block copolymers, which consist of long sequences (blocks) of one monomer followed by a block of another, are known for their ability to self-assemble into ordered nanostructures. google.com The synthesis of such materials often relies on controlled polymerization techniques. A versatile method for creating block copolymers involves using conventional free-radical polymerization to create a first block with a reactive end-group, which can then be used to initiate the polymerization of a second monomer or be "clicked" to another polymer chain.

For furan-containing monomers, the synthesis of poly(propylene oxide-co-furfuryl glycidyl ether) copolymers has been demonstrated, which could serve as one block in a larger copolymer architecture. rsc.org Given the reactivity of the acrylate group, this compound could potentially be incorporated into block copolymers using sequential monomer addition in a living polymerization process or by synthesizing a macroinitiator from which the second block is grown.

Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. mdpi.com The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the controlled growth of polymer chains.

The application of controlled radical polymerization has been shown to be advantageous for furan-containing monomers. For instance, Atom Transfer Radical Polymerization (ATRP), another CRP method, has been successfully used for the homopolymerization of furfuryl methacrylate (FMA), avoiding the gel formation that plagues its conventional free radical polymerization. researchgate.net This controlled process yielded polymers with a linear increase in molecular weight with monomer conversion, indicating a well-controlled system. researchgate.net It is highly probable that RAFT polymerization of this compound, with a suitable CTA, would similarly provide excellent control over the polymerization process, enabling the synthesis of well-defined homopolymers and block copolymers for advanced material applications. researchgate.netmdpi.com

Applications in Advanced Materials Design

The unique chemical structure of this compound, featuring a furan ring and an acrylate group, makes it a valuable monomer in the design of advanced materials with tailored properties. Its application spans across various fields, including the development of responsive polymers, high-performance coatings, and innovative biomedical materials.

Photoresponsive Polymers and Materials

The furan moiety in this compound is key to its use in photoresponsive polymers. The furan ring can participate in reversible [4+2] Diels-Alder cycloaddition reactions, often with a maleimide (B117702) dienophile. semanticscholar.org This reaction can be triggered by external stimuli like heat or light, allowing for the formation and cleavage of crosslinks within a polymer network. semanticscholar.orgnih.gov This dynamic covalent chemistry is the foundation for creating "smart" materials that can respond to environmental changes. semanticscholar.orgrsc.org

The Diels-Alder reaction between furan and maleimide is an equilibrium process. researchgate.net At lower temperatures, the formation of the cyclo-adduct is favored, leading to a crosslinked, stable material. mdpi.com Upon heating or irradiation with UV light, the reverse reaction, known as the retro-Diels-Alder reaction, is initiated, breaking the crosslinks and causing the material to soften or even become liquid. nih.govmdpi.com This process is reversible, and upon cooling or removal of the light source, the crosslinks can reform, restoring the material's original properties. nih.gov

This thermo- and photo-reversibility is a highly desirable characteristic for applications such as self-healing materials and re-processable thermosets. researchgate.net For instance, a polymer incorporating furanyl acrylate units can be designed to heal cracks upon heating. The heat triggers the retro-Diels-Alder reaction at the crack interface, allowing the polymer chains to flow and rebond as the material cools and the Diels-Alder reaction proceeds again. nih.gov

Furthermore, the incorporation of furan groups can impart photosensitive properties to polymers. For example, poly(phenyl acrylate) (PPA) homopolymers are known to undergo photo-Fries rearrangements which can alter the polymer's solubility, making them suitable for photolithography applications. researchgate.net The combination of furan's reactivity with the acrylate backbone allows for the synthesis of polymers with tunable responses to light.

Table 1: Diels-Alder Reaction Characteristics in Furan-Maleimide Systems

Feature Description Source
Reaction Type [4+2] Cycloaddition semanticscholar.org
Reactants Furan (diene) and Maleimide (dienophile) nih.govresearchgate.net
Forward Reaction Favored at lower temperatures, forms crosslinks. mdpi.com
Reverse Reaction Retro-Diels-Alder, triggered by heat or UV light, breaks crosslinks. nih.govmdpi.com

| Key Advantage | Reversibility allows for the creation of dynamic and responsive materials. | semanticscholar.orgnih.gov |

Polymer Coatings and Adhesives

The acrylate functionality of this compound plays a significant role in its application in polymer coatings and adhesives. Acrylate-based polymers are widely used in these applications due to their excellent adhesion, weather resistance, and durability. smolecule.com The polymerization of acrylate monomers can be readily initiated by UV light or heat, allowing for rapid curing processes. nih.gov

The incorporation of the furan group from this compound into an acrylate polymer backbone can introduce unique properties to coatings and adhesives. For instance, the reversible Diels-Alder chemistry can be utilized to create "smart" coatings that can change their properties in response to stimuli. semanticscholar.org This could lead to coatings with self-healing capabilities, where scratches or damage can be repaired by applying heat. nih.gov

Moreover, the furan moiety can enhance the thermal and mechanical properties of the resulting polymer. mdpi.com Furan-containing polymers often exhibit higher stiffness and mechanical strength compared to their non-furan counterparts. mdpi.com This is particularly beneficial for protective coatings that require high durability and resistance to abrasion.

In the formulation of adhesives, the ability to control the crosslinking density through the Diels-Alder reaction can be used to tailor the adhesive's tackiness and bonding strength. google.com A partially crosslinked adhesive could exhibit pressure-sensitive properties, while a fully crosslinked adhesive would form a strong, permanent bond. google.com The use of furan-functionalized polymers in combination with bismaleimides has been shown to create thermo-reversible crosslinked networks, offering the potential for reworkable adhesives. researchgate.net

Table 2: Properties of Acrylate-Based Coatings and Adhesives

Property Contribution of Acrylate Group Contribution of Furan Group Source
Adhesion Excellent Can be tailored via crosslinking smolecule.comgoogle.com
Durability High weather resistance Enhanced thermal and mechanical strength smolecule.commdpi.com
Curing Rapid UV or thermal curing Reversible crosslinking for "smart" properties semanticscholar.orgnih.gov

| Flexibility | Can be controlled by monomer choice | Can be modified by crosslink density | google.comrsc.org |

Hydrogels and Nanocomposites from Furanyl Acrylates

Furanyl acrylates, including this compound, are promising monomers for the synthesis of advanced hydrogels and nanocomposites. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. flinders.edu.au Their properties can be tuned by controlling the crosslinking density and the chemical nature of the polymer chains.

The incorporation of furanyl acrylate units into a hydrogel network allows for the introduction of stimuli-responsive behavior through the reversible Diels-Alder reaction. nih.gov This can lead to the development of "smart" hydrogels that can change their swelling ratio, mechanical properties, or release encapsulated substances in response to temperature or light. nih.gov For example, a hydrogel could be designed to release a drug when heated to body temperature, as the retro-Diels-Alder reaction causes the network to loosen. nih.gov

The combination of the stimuli-responsive nature of furanyl acrylate polymers and the reinforcing effect of nanofillers opens up possibilities for creating highly advanced materials for applications in tissue engineering, drug delivery, and soft robotics. flinders.edu.aunih.gov

Table 3: Applications of Furanyl Acrylate-Based Hydrogels and Nanocomposites

Application Area Key Feature Mechanism Source
Drug Delivery Controlled release Stimuli-responsive swelling/deswelling via Diels-Alder chemistry nih.gov
Tissue Engineering Biocompatible scaffolds with tunable properties Enhanced mechanical strength and stimuli-responsiveness flinders.edu.aunih.gov

| Soft Robotics | Actuators and sensors | Shape-memory effects based on reversible crosslinking | flinders.edu.au |

3D Printing Formulations Utilizing Acrylate Systems

Acrylate-based resins are widely used in stereolithography (SLA) and digital light processing (DLP) 3D printing technologies due to their rapid photopolymerization kinetics. nih.govresearchgate.net The formulation of these resins typically involves a mixture of monomers, oligomers, and a photoinitiator. nih.gov The properties of the final printed object, such as its flexibility, strength, and resolution, are highly dependent on the composition of the resin. nih.govresearchgate.net

This compound can be incorporated into 3D printing resins to impart unique functionalities to the printed objects. The furan group allows for post-printing modification through the Diels-Alder reaction. semanticscholar.org For example, a 3D printed object could be made "healable" or "re-shapeable" by introducing furan groups into the polymer network. nih.gov After printing, the object could be crosslinked with a bismaleimide (B1667444) to improve its mechanical properties, and this crosslinking could be reversed by heating, allowing for repair or reshaping. nih.gov

Furthermore, the use of furanyl acrylates can contribute to the development of bio-based 3D printing resins, as furan compounds can be derived from renewable resources like furfural (B47365). mdpi.com The development of sustainable materials for additive manufacturing is a growing area of research. nih.gov

The ability to create complex, three-dimensional structures with tailored chemical functionality opens up a wide range of possibilities for advanced applications. For instance, 3D printed scaffolds for tissue engineering could be functionalized with bioactive molecules via the furan groups, or microfluidic devices with stimuli-responsive channels could be fabricated.

Table 4: Advantages of Incorporating Furanyl Acrylates in 3D Printing Resins

Advantage Description Source
Post-Printing Modification Allows for healing, reshaping, and functionalization via Diels-Alder chemistry. semanticscholar.orgnih.gov
Enhanced Mechanical Properties Furan groups can increase stiffness and strength. mdpi.com
Bio-Based Potential Furan compounds can be derived from renewable resources. mdpi.comnih.gov

| Stimuli-Responsiveness | Enables the creation of "smart" 3D printed objects. | nih.gov |

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Furan
Maleimide
Poly(phenyl acrylate)
Silica
Furfural

Organic Synthesis Utility As a Building Block

Role as a Monomer in Complex Molecule Synthesis

The acrylate (B77674) functionality in isopropyl 3-(2-furanyl)acrylate allows it to act as a monomer in polymerization reactions. While specific studies on the homopolymerization of this compound are not extensively documented in the reviewed literature, the general reactivity of acrylates suggests its potential for forming polymers and copolymers. jamorin.com Isopropyl acrylate itself is utilized as a raw material in the synthesis of polymers. jamorin.com It can be copolymerized with a range of other monomers, including acrylic acid and its salts, amides, and esters, as well as with monomers like acrylonitrile, maleic acid, vinyl acetate, and styrene. jamorin.com

This capacity for copolymerization is significant as it allows for the incorporation of the furan (B31954) moiety into polymer chains, thereby imparting specific properties to the resulting material. For instance, the furan group can introduce increased thermal stability or provide a site for subsequent chemical modifications, such as Diels-Alder reactions. The synthesis of functional copolymers using acrylate monomers with other functionalities, such as vanillin (B372448) acrylate with N-isopropylacrylamide, demonstrates the principle of creating "smart" polymers with responsive behaviors. researchgate.netscirp.org These copolymers can be designed to respond to external stimuli like temperature and pH. scirp.org This suggests that copolymers incorporating this compound could be developed for specialized applications, leveraging the unique chemical nature of the furan ring.

The polymerization of acrylates can be achieved through various methods, including living radical polymerization, which allows for the controlled synthesis of block copolymers with well-defined molecular weights and low polydispersity. rsc.org This level of control is crucial for creating advanced materials with tailored properties.

Precursor in Natural Product and Advanced Chemical Synthesis

Furan and its derivatives are fundamental precursors in the synthesis of a wide array of fine chemicals, pharmaceuticals, and natural products. researchgate.netslideshare.net The furan ring system is a common structural motif in many biologically active compounds. researchgate.net Consequently, this compound, possessing this key heterocyclic core, stands as a valuable starting material for the synthesis of more complex molecules.

The versatility of the furan ring allows it to be a synthon for various functionalities. For example, it can be a precursor to 1,4-dicarbonyl compounds through hydrolytic ring cleavage. quora.com This reactivity expands its utility in carbon-carbon bond-forming reactions, making it a key component in the strategic assembly of intricate molecular frameworks. quora.com The synthesis of substituted benzofurans, which are present in numerous natural products and pharmaceuticals, often utilizes furan-containing starting materials. nih.gov

While direct applications of this compound in the total synthesis of specific natural products are not prominently detailed in the surveyed literature, its potential is evident from the established chemistry of furan derivatives. The combination of the furan ring and the acrylate functional group provides multiple avenues for elaboration into more complex structures.

Development of Functionalized Furan Derivatives

This compound is a key substrate for the development of a diverse range of functionalized furan derivatives. The reactivity of both the furan ring and the acrylate double bond can be exploited to introduce new functional groups and build molecular complexity.

One significant transformation is the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acid esters. This reaction, which can be conducted in the presence of a Brønsted superacid like triflic acid, allows for the addition of an aryl group to the carbon adjacent to the furan ring, leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.

The synthesis of substituted furan-3-carboxylates from alkyl 3-bromo-3-nitroacrylates demonstrates another pathway to functionalized furans, proceeding through a Michael addition followed by intramolecular O-alkylation. researchgate.netdoi.org Furthermore, palladium-catalyzed reactions have proven effective for synthesizing various substituted furan derivatives, highlighting the importance of transition metal catalysis in modern organic synthesis. researchgate.net

The table below summarizes some of the methods used for the synthesis of functionalized furan derivatives.

Reaction TypeReagents and ConditionsProduct Type
HydroarylationArenes, Triflic Acid (TfOH)3-Aryl-3-(furan-2-yl)propanoic acid derivatives
Michael Addition/CyclizationPentane-2,4-dione, Potassium AcetateSubstituted furan-3-carboxylates

These examples underscore the utility of furan acrylates as versatile platforms for accessing a wide array of substituted furan compounds with potential applications in materials science and medicinal chemistry.

Reactions Leading to Heteroaryl-Substituted Compounds

The structure of this compound is conducive to reactions that generate other heteroaryl-substituted compounds. The furan ring itself can be considered a diene in cycloaddition reactions, which can then be converted to substituted aromatic compounds.

A notable example is the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of the acrylate double bond. This reaction directly attaches an aryl group to the molecule, creating a new heteroaryl-substituted compound. The reaction proceeds via superelectrophilic activation of the starting furan ester in a strong acid.

Furthermore, the furan ring can participate in reactions that lead to the formation of other heterocyclic systems. For example, the reaction of substituted furan-2-carboxaldehydes with hippuric acid yields products containing a 1,3-oxazol-5(4H)-one ring. While this specific reaction starts with an aldehyde, it illustrates the principle of using the furan scaffold to construct other heterocyclic motifs.

The following table outlines a key reaction that produces heteroaryl-substituted compounds from furan acrylate derivatives.

Starting MaterialReagentsProduct
3-(Furan-2-yl)propenoic acid estersArenes, Triflic Acid (TfOH)3-Aryl-3-(furan-2-yl)propanoic acid derivatives

Cycloaddition Chemistry for Aromatic Building Blocks

The furan moiety in this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. quora.com This reaction is a powerful tool for the construction of six-membered rings and is particularly valuable for synthesizing oxabicycloheptane derivatives. quora.com These cycloadducts are versatile intermediates that can be converted into a variety of other molecules, including substituted aromatic compounds. acs.orgacs.org

The Diels-Alder reaction of furans with various dienophiles, such as acrylates, can be challenging due to the aromatic character and relatively low reactivity of the furan ring. acs.orgnih.gov However, these reactions can be promoted by using Lewis acid catalysts, which activate the dienophile, or by applying high pressure. acs.orgnih.gov The reaction of furan with methyl acrylate, for instance, has been studied computationally in the presence of Lewis acidic zeolites, which were found to significantly lower the activation energy of the cycloaddition. acs.org

The resulting oxanorbornene adducts can undergo subsequent dehydration to yield aromatic compounds. This sequence provides a renewable route to valuable aromatic chemicals, such as p-xylene (B151628) from the reaction of 2,5-dimethylfuran (B142691) and ethylene. acs.org The cycloaddition of furans with dienophiles like maleimides has been shown to proceed efficiently in aqueous media, offering an environmentally friendly synthetic protocol.

The table below summarizes key aspects of the cycloaddition chemistry of furans.

ReactionDieneDienophileCatalyst/ConditionsProduct
Diels-AlderFuranMethyl AcrylateLewis Acidic ZeolitesOxanorbornene derivative
Diels-Alder2,5-DimethylfuranEthyleneH-Y Zeolitep-Xylene (after dehydration)
Diels-AlderFuranMaleimidesAqueous mediumDA adducts

This chemistry highlights the potential of this compound as a precursor for the synthesis of a variety of aromatic and polycyclic compounds.

Use in Creating Probes and Markers for Research

Based on the available literature, there is no specific information detailing the use of this compound in the creation of probes and markers for research. While the furan moiety can be a component of fluorescent molecules, and acrylates can be used to attach probes to biomolecules, the direct application of this particular compound in this context has not been documented in the searched sources.

Sustainable Chemistry and Biomass Valorization

Bio-based Feedstock Utilization: Furfural (B47365) and Carbohydrates

The synthesis of Isopropyl 3-(2-furanyl)acrylate is intrinsically linked to the valorization of biomass. The primary precursor, the furan (B31954) ring, is derived from furfural, a platform chemical obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass such as agricultural residues and forestry waste. researchgate.net This positions this compound as a direct product of renewable feedstock utilization, a cornerstone of green chemistry. numberanalytics.comrsc.org

The conversion of biomass to furfural is a well-established process, providing a readily available starting material for a cascade of chemical transformations. researchgate.net Further, research has demonstrated the potential to derive the acrylate (B77674) moiety from bio-based sources as well. nih.gov For instance, acrylic acid can be produced from lactic acid, which is obtainable through the fermentation of carbohydrates. azom.com This dual approach, where both the furan and acrylate components are sourced from biomass, significantly enhances the renewable carbon content of the final monomer.

The following table provides an overview of the key bio-based feedstocks and the platform chemicals they yield for the synthesis of furan-based acrylates.

Feedstock CategorySpecific ExamplesKey Platform Chemicals
Lignocellulosic BiomassCorn stover, bagasse, wood chipsFurfural, 5-Hydroxymethylfurfural (HMF)
CarbohydratesGlucose, FructoseLactic Acid, 3-Hydroxypropionic acid

Catalytic Processes for Enhanced Green Chemistry Metrics

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and reduced environmental impact. rsc.orgmdpi.com In the synthesis of this compound and related furanic acrylates, catalytic methods are employed to improve key green chemistry metrics such as atom economy and energy efficiency. nih.govspecialchem.com

The development of novel catalysts is crucial for optimizing the conversion of furfural and its derivatives. For instance, heterogeneous catalysts are being explored to facilitate the direct conversion of biomass-derived platform chemicals, minimizing the need for intermediate separation and purification steps. rsc.org Research into bifunctional catalysts, which can promote multiple reaction steps in a single pot, further streamlines the synthetic process. azom.com

The table below highlights some catalytic approaches and their benefits in the context of furan-based acrylate production.

Catalytic StrategyExampleGreen Chemistry Benefit
Heterogeneous CatalysisSolid acid catalystsEase of separation and recyclability, reducing waste.
BiocatalysisEnzyme-catalyzed reactionsHigh selectivity, mild reaction conditions, reduced energy consumption.
PhotocatalysisVisible-light mediated reactionsUtilization of renewable energy sources, energy-efficient. nih.gov
Homogeneous CatalysisTransition metal complexesHigh activity and selectivity for specific transformations. units.it

Solvent-Free and Energy-Efficient Synthetic Routes

Traditional chemical syntheses often rely on volatile organic solvents, which pose environmental and health risks. A key objective in green chemistry is the development of solvent-free or solvent-minimized processes. In the context of this compound production, research is actively pursuing synthetic routes that eliminate or replace hazardous solvents with greener alternatives like water or bio-derived solvents. nih.gov

Solvent-free reaction conditions, often achieved through mechanochemistry or by running reactions in the molten state of the reactants, can significantly reduce the environmental footprint of the synthesis. ekb.eg Furthermore, these approaches can lead to higher reaction rates and yields, contributing to process intensification.

Energy efficiency is another critical aspect of sustainable synthesis. numberanalytics.com The use of energy-efficient technologies, such as microwave-assisted synthesis and flow chemistry, is being explored to reduce the energy input required for the production of furan-based acrylates. chemrxiv.org These methods offer precise temperature control and enhanced heat and mass transfer, leading to shorter reaction times and lower energy consumption compared to conventional batch processes. specialchem.com

Waste Minimization and Atom Economy in Furanyl Acrylate Production

The principles of waste minimization and atom economy are central to the design of sustainable chemical processes. numberanalytics.comnumberanalytics.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.com

In the synthesis of this compound, maximizing atom economy involves designing reaction pathways that minimize the formation of byproducts. researchgate.net Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric waste. numberanalytics.com

The following table illustrates the concept of atom economy with a simplified, hypothetical reaction for the formation of a furanyl acrylate.

Reactant A (MW)Reactant B (MW)Product (MW)Byproduct (MW)Atom Economy (%)
Furan Derivative (100)Acrylate Precursor (86)Furanyl Acrylate (180)Water (18)(180 / (100 + 86)) * 100 = 96.8%

Note: This is a simplified example. Actual atom economy calculations would depend on the specific reactants and reaction stoichiometry.

Strategies to improve atom economy and minimize waste in furanyl acrylate production include:

Catalytic Reactions: As discussed earlier, catalysts can enable more direct and selective reaction pathways, reducing the formation of unwanted byproducts. rsc.org

Recycling of Byproducts: Where byproducts are unavoidable, exploring their potential for use in other chemical processes can contribute to a circular economy model.

Life Cycle Assessment Considerations for Bio-Derived Acrylates

A comprehensive evaluation of the sustainability of this compound requires a Life Cycle Assessment (LCA). An LCA provides a holistic view of the environmental impacts associated with a product, from raw material extraction ("cradle") to its final disposal ("grave") or recycling ("cradle-to-cradle"). nih.govmdpi.com

For bio-derived acrylates, the LCA would consider several key stages:

Cultivation and Harvesting of Biomass: This includes the environmental impacts of land use, water consumption, and fertilizer application.

Conversion of Biomass to Platform Chemicals: The energy and resource intensity of processes like furfural production are critical factors. researchgate.net

Chemical Synthesis of the Monomer: This stage assesses the energy consumption, solvent use, and waste generation of the synthetic route. mdpi.com

Polymerization and Product Formulation: The environmental impacts of converting the monomer into a final product, such as a coating or adhesive, are also considered.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isopropyl 3-(2-furanyl)acrylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of 3-(2-furanyl)acrylic acid with isopropanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization involves controlling reaction temperature (70–90°C), molar ratios (1:1.2 acid:alcohol), and dehydration techniques (azeotropic distillation with toluene). Yield improvements (>80%) are achieved by inert gas purging to minimize oxidation of the furan moiety. Characterization via ¹H/¹³C NMR and FT-IR confirms ester formation and absence of side products like diesters or furan decomposition derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H NMR : Look for the α,β-unsaturated ester protons (δ 6.2–6.8 ppm, doublets) and isopropyl methine proton (δ 5.0–5.2 ppm, septet).
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and furan C-O-C asymmetric stretch (~1250 cm⁻¹).
  • GC-MS : Monitor molecular ion [M⁺] at m/z 196 and fragmentation patterns (e.g., loss of isopropoxy group, m/z 138).
    Advanced structural validation requires X-ray crystallography (see Advanced Questions ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via Olex2 or APEX4 software) provides precise bond lengths, angles, and torsion angles. For example, the (E)-isomer of a related compound, (E)-Isopropyl 3-(3,4-dihydroxyphenyl)acrylate, shows a triclinic crystal system (space group P1) with unit cell parameters (a = 5.883 Å, b = 9.644 Å, c = 11.428 Å; α = 65.69°, β = 89.37°, γ = 81.02°). Hydrogen-bonding networks (e.g., O–H···O distances of ~2.8 Å) and π-π stacking of the furan ring can be analyzed to infer stability and reactivity .

Q. What methodologies are used to analyze thermal transitions in polymers derived from this compound?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) determines glass transition (Tg) and melting points (Tm). For example, isotactic poly(isopropyl acrylate) exhibits a Tg of -11°C and Tm of 162°C. Dynamic Mechanical Analysis (DMA) complements DSC by measuring viscoelastic properties (e.g., storage/loss moduli) under varying frequencies. Phase behavior in block copolymers (e.g., with methyl methacrylate) is studied via Small-Angle X-ray Scattering (SAXS) to assess microphase separation .

Q. How should researchers address contradictions in spectroscopic data arising from synthetic byproducts?

  • Methodological Answer : Discrepancies in NMR/IR data often stem from residual solvents, unreacted monomers, or stereoisomers. Strategies include:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water).
  • Isomer Separation : Chiral HPLC (e.g., Chiralpak IA column) for enantiomeric resolution.
  • Advanced Mass Spectrometry : High-resolution ESI-MS to distinguish isobaric species. Cross-validation with computational methods (DFT for NMR chemical shift prediction) reduces ambiguity .

Q. What experimental approaches are used to study the copolymerization kinetics of this compound with vinyl monomers?

  • Methodological Answer : Radical copolymerization (AIBN initiator, 60–70°C) with monomers like styrene or acrylonitrile is monitored via ¹H NMR to determine reactivity ratios (e.g., Fineman-Ross or Kelen-Tüdős methods). Chain microstructure is analyzed by ¹³C NMR (sequence distribution) and GPC (molecular weight distribution). For stimuli-responsive polymers (e.g., pH-sensitive hydrogels), swelling ratios are quantified gravimetrically in buffer solutions .

Q. How can toxicity and handling risks be assessed for this compound in laboratory settings?

  • Methodological Answer :

  • Acute Toxicity : Follow OECD 423 guidelines for oral LD50 estimation in rodent models.
  • Skin Irritation : Use reconstructed human epidermis models (EpiDerm™) per OECD 438.
  • Environmental Impact : Biodegradation assays (OECD 301F) quantify microbial mineralization.
    Safety protocols include fume hood use, nitrile gloves, and spill containment with inert adsorbents (vermiculite). Waste disposal follows incineration (≥1200°C) with scrubbing for furan derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.